molecular formula C18H12Cl2F3NO2 B14118557 4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide

4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide

Cat. No.: B14118557
M. Wt: 402.2 g/mol
InChI Key: NTKPADSMPAMOOQ-NVNXTCNLSA-N
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Description

(Z)-4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzamide is a synthetic organic compound characterized by the presence of dichlorophenyl and trifluorobut-2-enoyl groups

Preparation Methods

The synthesis of (Z)-4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the reaction of 3,5-dichlorophenyl with appropriate reagents to form the intermediate compound.

    Introduction of the trifluorobut-2-enoyl group: The intermediate is then reacted with trifluorobut-2-enoyl chloride under controlled conditions to introduce the trifluorobut-2-enoyl group.

    Coupling with 2-methylbenzamide: Finally, the intermediate compound is coupled with 2-methylbenzamide to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

(Z)-4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(Z)-4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzamide can be compared with similar compounds such as:

    (Z)-4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-ethylbenzamide: This compound has a similar structure but with an ethyl group instead of a methyl group.

    (Z)-4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-chlorobenzamide: This compound has a chlorine atom instead of a methyl group.

    (Z)-4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-fluorobenzamide: This compound has a fluorine atom instead of a methyl group.

The uniqueness of (Z)-4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H12Cl2F3NO2

Molecular Weight

402.2 g/mol

IUPAC Name

4-[(Z)-3-(3,5-dichlorophenyl)-4,4,4-trifluorobut-2-enoyl]-2-methylbenzamide

InChI

InChI=1S/C18H12Cl2F3NO2/c1-9-4-10(2-3-14(9)17(24)26)16(25)8-15(18(21,22)23)11-5-12(19)7-13(20)6-11/h2-8H,1H3,(H2,24,26)/b15-8-

InChI Key

NTKPADSMPAMOOQ-NVNXTCNLSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)/C=C(/C2=CC(=CC(=C2)Cl)Cl)\C(F)(F)F)C(=O)N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C=C(C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F)C(=O)N

Origin of Product

United States

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